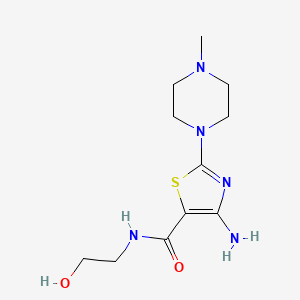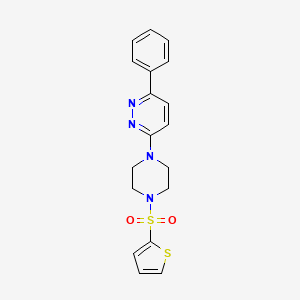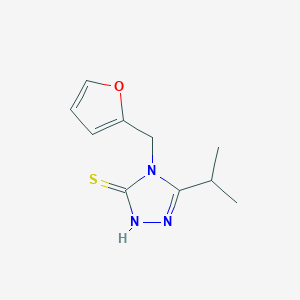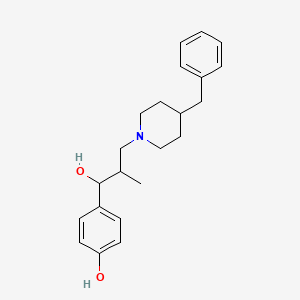![molecular formula C16H16ClNOS B2564655 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide CAS No. 197513-00-1](/img/structure/B2564655.png)
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide, referred to as Compound X, is a synthetic compound that has been studied for its potential applications in the field of scientific research. Compound X is a sulfonamide derivative of a 4-chlorophenyl group and a 2,3-dimethylphenyl group. It has a molecular weight of 336.84 g/mol and a melting point of 80-82 °C. Compound X has been studied for its ability to act as a substrate for enzymes and its potential to act as an inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
Spectroscopic and Structural Analysis
The molecule 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide and its derivatives have been extensively studied for their vibrational signatures using Raman and Fourier transform infrared spectroscopy. These studies provide insights into the molecular structure, intramolecular and intermolecular hydrogen bonding, and the stereo-electronic interactions contributing to the molecule's stability. This detailed characterization is foundational for understanding the compound's properties and potential applications in various fields, such as material science or pharmacology, despite the exclusion of drug use, dosage, and side effects in this context (Jenepha Mary, Pradhan, & James, 2022).
Molecular Docking and Interaction Studies
Molecular docking studies have been a significant area of research, revealing how this molecule interacts with various proteins. These studies are crucial in understanding the molecular mechanisms of action, which could lead to potential applications in drug design and development, focusing on target-specific interactions while excluding direct applications related to drug use and side effects (Siddiqui et al., 2014).
Enzymatic Activity Analysis
Research has also delved into how derivatives of 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide interact with various enzymes. Understanding these interactions is vital for exploring the compound's potential in biomedical applications, such as enzyme inhibition or activation, which could be beneficial in pathways related to diseases or biochemical processes (Rehman et al., 2013).
Antibacterial and Antifungal Screening
The compound and its derivatives have been screened for antibacterial and antifungal activities. These studies are paramount in the search for new antimicrobial agents. The insights gained from this research can inform the development of novel treatments for infections, focusing on the interaction of the compound with microbial organisms rather than its pharmacokinetic properties related to human use (Aziz-Ur-Rehman et al., 2020).
Crystallographic Analysis
Crystallographic studies provide essential information about the molecular conformation and structure of this compound and its derivatives. This information is crucial for material science and the design of molecular frameworks with specific properties. Understanding the crystal structure is fundamental for applications in nanotechnology, electronics, and the development of new materials (Subasri et al., 2017).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-4-3-5-15(12(11)2)18-16(19)10-20-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBHWJXIESUXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2564573.png)
![3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione](/img/structure/B2564576.png)
![1,5,6,8a-Tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B2564577.png)



![2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2564584.png)
![1-[2-(5-Bromopyrimidin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2564585.png)
![Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2564586.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2564587.png)
![1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2564588.png)


